

An In-Depth Technical Guide to Ethyl 2-bromobenzoate

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Compound of Interest

Compound Name: Ethyl 2-bromobenzoate

Cat. No.: B105087

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For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of **Ethyl 2-bromobenzoate**, a key intermediate in organic synthesis.

CAS Number: 6091-64-1[1][2][3][4][5]

Chemical and Physical Properties

Ethyl 2-bromobenzoate is a clear to pale yellow liquid.[1][2] It is an ester of 2-bromobenzoic acid and ethanol. The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₂	[2][3][5]
Molecular Weight	229.07 g/mol	[3][6]
Appearance	Clear yellow liquid	[1][2]
Boiling Point	117 °C at 17 mmHg	[1]
Density	1.443 g/mL at 25 °C	[1]
Refractive Index	n ₂₀ /D 1.544	[1]
Solubility	Springly soluble in water	[2]

Table 2: Chemical Identifiers

Identifier Type	Identifier	Source
CAS Number	6091-64-1	[3][5]
EC Number	228-034-3	[2]
InChI	1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3	
InChI Key	BIHHBTVPVSTE-UHFFFAOYSA-N	
SMILES	CCOC(=O)c1ccccc1Br	

Applications in Synthesis

Ethyl 2-bromobenzoate serves as a valuable intermediate in the synthesis of various organic compounds. Notably, it is an intermediate in the production of 7H-Benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH) with mutagenic activity that is a significant DNA adduct-forming component of coal tar.[1][7] Its utility also extends to the pharmaceutical industry, where it is used in the synthesis of various drugs and pharmaceutical intermediates.[2] The silylation and hydrolysis of **ethyl 2-bromobenzoate** have also been reported.[1]

Experimental Protocol: Synthesis of Ethyl 2-bromobenzoate

A common method for the synthesis of **Ethyl 2-bromobenzoate** is through the Fischer esterification of 2-bromobenzoic acid with ethanol, using a strong acid as a catalyst.

Materials:

- o-bromobenzoic acid (5 g, 24.87 mmol)
- Anhydrous ethanol (100 mL)
- Concentrated sulfuric acid (5 mL)
- Deionized water
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

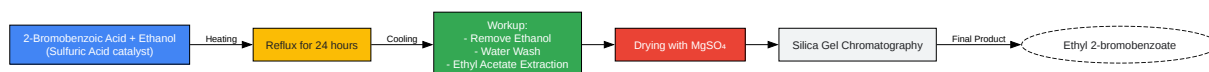
- Dissolve o-bromobenzoic acid in anhydrous ethanol in a round-bottom flask.[8]
- Slowly add concentrated sulfuric acid to the solution to act as a catalyst.[8]
- Equip the flask with a reflux condenser and heat the mixture to reflux in an oil bath with continuous stirring for 24 hours.[8]
- After the reaction is complete, cool the system to room temperature.[8]
- Remove the majority of the ethanol solvent using a rotary evaporator.[8]
- Transfer the residue to a separatory funnel and wash with deionized water to remove acidic impurities.[8]
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]

- Combine the organic phases and dry over anhydrous magnesium sulfate for 30 minutes.[8]
- Filter to remove the desiccant and concentrate the filtrate by rotary evaporation to obtain the crude product.[8]
- Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to yield pure **ethyl 2-bromobenzoate** as a colorless oily liquid.[8]

This procedure has been reported to yield approximately 4.9 g (86%) of the final product.[8]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 2-bromobenzoate**.



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Synthesis of **Ethyl 2-bromobenzoate** Workflow

Safety and Handling

Ethyl 2-bromobenzoate is considered a combustible liquid. It may cause skin and eye irritation, and inhalation or ingestion can be harmful.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this chemical.

This technical guide provides a foundational understanding of **Ethyl 2-bromobenzoate** for professionals in scientific research and development. For further details, consulting the cited literature is recommended.

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